Sulfachlorpyrazine

Description

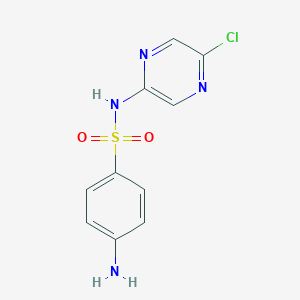

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDANWVKBBCWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937296 | |

| Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-91-9 | |

| Record name | Sulfachlorpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfachlorpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACHLORPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R84UZ2XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Sulfachloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachloropyrazine, a sulfonamide bacteriostatic agent, is a widely used veterinary drug for the prevention and treatment of coccidiosis in poultry and livestock. Its efficacy is intrinsically linked to its purity, making a thorough understanding of its synthesis and potential impurities paramount for quality control and regulatory compliance. This technical guide provides a detailed overview of the primary synthetic routes for sulfachloropyrazine, a comprehensive analysis of known and potential impurities, and validated analytical methodologies for their detection and quantification.

Introduction

Sulfachloropyrazine, chemically known as N'-(6-chloro-2-pyrazinyl)sulfanilamide, exerts its therapeutic effect by competitively inhibiting dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria and protozoa. The manufacturing process of sulfachloropyrazine can give rise to various impurities, including process-related impurities stemming from starting materials and side reactions, as well as degradation products. Regulatory bodies necessitate stringent control over these impurities to ensure the safety and efficacy of the final drug product.

Synthesis Pathways of Sulfachloropyrazine

Two primary synthetic pathways are predominantly employed for the industrial production of sulfachloropyrazine.

Pathway 1: Condensation of 2,6-Dichloropyrazine with Sulfanilamide

This widely used method involves the nucleophilic substitution reaction between 2,6-dichloropyrazine and 4-aminobenzenesulfonamide (sulfanilamide).

Reaction Scheme:

Figure 1: Synthesis of Sulfachloropyrazine via Pathway 1.

Detailed Methodology:

The reaction is typically carried out in the presence of an acid-binding agent, such as potassium carbonate, and a high-boiling point solvent like dimethylformamide (DMF) or dimethylbenzene.[1] The reaction mixture is heated to temperatures ranging from 100 to 160°C.[1] Phase-transfer catalysts, such as tetrabutylammonium bromide or benzyltriethylammonium chloride, can be employed to improve the reaction rate and yield.[1] Upon completion, the product is isolated through a series of work-up steps involving water addition, phase separation, decolorization with activated carbon, and precipitation by pH adjustment with an acid like glacial acetic acid.[1]

Pathway 2: Reaction of 4-Aminobenzene-1-sulfonyl Chloride with 2-Amino-6-chloropyrazine

This alternative route involves the condensation of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine.

Reaction Scheme:

Figure 2: Synthesis of Sulfachloropyrazine via Pathway 2.

Detailed Methodology:

This reaction is conducted in an organic solvent such as toluene, tetrahydrofuran, or dimethyl sulfoxide.[2] An acid binder, for example, sodium hydroxide, is slowly added to the reaction mixture.[2] The reaction is typically stirred for an extended period (12-20 hours) at a controlled temperature (30-50°C) and under pressure (0.8-1.3 MPa).[2] The sulfachloropyrazine is then precipitated by adjusting the pH with hydrochloric acid.[2]

Impurities in Sulfachloropyrazine Synthesis

A thorough understanding of potential impurities is critical for the development of robust analytical methods and effective purification strategies. Impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities arise from the starting materials, intermediates, and side reactions during the synthesis.

3.1.1. Impurities from Starting Materials:

-

2,6-Dichloropyrazine: Impurities in this starting material can carry through to the final product. Potential impurities include monochloropyrazine and other isomers of dichloropyrazine.

-

4-Aminobenzenesulfonamide (Sulfanilamide): The purity of sulfanilamide is crucial. Related substances can include other sulfonamides or precursors from its own synthesis.

3.1.2. Impurities from Side Reactions (Pathway 1):

The most significant process-related impurity in this pathway is the di-substituted by-product, formed by the reaction of one molecule of 2,6-dichloropyrazine with two molecules of sulfanilamide.

-

Impurity A: 2,6-Bis(p-aminobenzenesulfonamido)pyrazine: High reaction temperatures can promote the formation of this impurity, which can reach levels of around 0.6% and is challenging to remove through conventional purification methods due to its similar physical properties to sulfachloropyrazine.

Figure 3: Formation of Impurity A in Pathway 1.

3.1.3. Impurities from Side Reactions (Pathway 2):

While this pathway is designed to avoid the formation of the di-substituted impurity, other side reactions are possible, such as the hydrolysis of the sulfonyl chloride starting material.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under storage or upon exposure to various stress conditions.

-

Hydrolytic Degradation: Sulfachloropyrazine may be susceptible to hydrolysis at the sulfonamide linkage under acidic or basic conditions.

-

Oxidative Degradation: The amino group and the pyrazine ring could be susceptible to oxidation.

-

Photolytic Degradation: Exposure to light may lead to the formation of photodegradation products.

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of sulfachloropyrazine and its impurities.

Experimental Protocol: Stability-Indicating HPLC Method

The following is a representative stability-indicating HPLC method for the determination of sulfachloropyrazine and its related substances.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.01 M KH2PO4, pH adjusted) in a gradient or isocratic elution. A typical mobile phase composition could be Acetonitrile: 0.01 M KH2PO4 buffer (pH 7.4) (13:87, v/v).[1] |

| Flow Rate | 1.0 - 1.7 mL/min[1] |

| Detection | UV at 270 nm[1] |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10 - 20 µL |

Method Validation:

The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Specificity: The method's ability to resolve sulfachloropyrazine from its impurities and degradation products should be demonstrated. This is typically achieved through forced degradation studies.

-

Linearity: A linear relationship between the peak area and the concentration of sulfachloropyrazine and its impurities should be established over a defined range.

-

Accuracy: The accuracy of the method is determined by recovery studies of spiked samples.

-

Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.

-

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The following table summarizes available quantitative data from various sources. It is important to note that specific yields and impurity levels are highly dependent on the exact reaction conditions and the scale of the synthesis.

| Parameter | Pathway 1 | Pathway 2 | Reference |

| Typical Yield | 86-88% | High (not specified) | [1] |

| Impurity A Level | ~0.6% | Not a major impurity | |

| Purity after refining | >99.5% | High | [3] |

Conclusion

The synthesis of sulfachloropyrazine can be achieved through two primary pathways, each with its own set of advantages and potential impurity profiles. The condensation of 2,6-dichloropyrazine with sulfanilamide is a common method, but it carries the risk of forming the di-substituted impurity, 2,6-bis(p-aminobenzenesulfonamido)pyrazine, especially at elevated temperatures. The alternative route, reacting 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine, can mitigate the formation of this specific impurity.

A robust, validated stability-indicating HPLC method is essential for the accurate quantification of sulfachloropyrazine and the detection and control of its impurities. This technical guide provides a foundational understanding for researchers and drug development professionals to ensure the quality, safety, and efficacy of sulfachloropyrazine. Further forced degradation studies and the characterization of any resulting degradation products are recommended for a complete impurity profile.

References

- 1. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Sulfachlorpyrazine on Eimeria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, caused by protozoan parasites of the genus Eimeria, represents a significant economic burden on the global poultry and livestock industries.[1][2] Control has historically relied on prophylactic and therapeutic administration of anticoccidial drugs.[3][4] Among the synthetic chemical compounds, sulfonamides like sulfachlorpyrazine have been effectively used for the treatment of clinical coccidiosis.[3][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound against Eimeria, details relevant experimental protocols for its evaluation, presents quantitative efficacy data, and visualizes the core concepts through signaling pathways and experimental workflows. The primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the parasite's folate biosynthesis pathway, leading to arrested development and replication.

Core Mechanism of Action: Folate Synthesis Inhibition

This compound, a member of the sulfonamide class of antibiotics, exerts its coccidiocidal effect by acting as a competitive antagonist in the folic acid synthesis pathway of Eimeria.[3][5] This pathway is essential for the parasite as, unlike their hosts, apicomplexan protozoa cannot utilize pre-formed folate and must synthesize it de novo.

Biochemical Pathway Disruption

The key target of this compound is the enzyme dihydropteroate synthase (DHPS) .[6][7] The mechanism unfolds as follows:

-

Structural Analogy: this compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate required by the DHPS enzyme.[6][8]

-

Competitive Inhibition: Due to this structural similarity, this compound competes with PABA for the active site of the DHPS enzyme.[6][8]

-

Blocked Synthesis: When this compound binds to DHPS, it prevents the condensation of PABA with dihydropteroate pyrophosphate. This reaction is a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid (DHF).[6][7]

-

Folate Depletion: The inhibition of this step leads to a depletion of the parasite's pool of DHF and, consequently, its reduced form, tetrahydrofolic acid (THF).[6]

-

Metabolic Arrest: THF and its derivatives are vital cofactors for one-carbon transfer reactions, which are indispensable for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and certain amino acids.[5][6]

The ultimate consequence of this enzymatic blockade is the cessation of DNA synthesis and cell division, which halts the parasite's replication and development.

Impact on Eimeria Life Cycle

This compound is not equally effective against all stages of the Eimeria life cycle. Research indicates it is most potent against the rapidly dividing asexual stages. Specifically, studies on Eimeria tenella have shown that the endogenous forms between 48 and 72 hours post-infection are the most sensitive.[9]

-

Second-Generation Schizonts: Application of the drug at 72 hours post-infection leads to the degeneration of most second-generation schizonts and inhibits their further development.[9] This is a critical stage of asexual multiplication (merogony) within the host intestinal cells.

-

Gametogony: When administered later, at 92 to 120 hours post-infection, this compound interferes with the development of the sexual stages (gametogony) but without causing the same degenerative effects seen in schizonts.[9]

This stage-specific activity highlights that the drug is most effective when the parasite's metabolic and replicative rates are highest, demanding significant nucleic acid synthesis.

Quantitative Data on Efficacy and Pharmacokinetics

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from research on Eimeria tenella in chickens and mixed Eimeria species in rabbits.

Table 1: Efficacy of this compound against Eimeria in Rabbits (Laboratory Trial)

| Parameter | Positive Control (Infected, Untreated) | This compound Treated | Diclazuril Treated |

| Initial Oocyst Count (opg) | 149.00 ± 110.39 x 10⁴ | 149.00 ± 110.39 x 10⁴ | 59.70 ± 12.35 x 10⁴ |

| Final Oocyst Count (opg) | - | 3.31 ± 0.86 x 10⁴ | 0.0 ± 0.0 x 10⁴ |

| Fecal Score (Day 11) | 3.0 ± 0.32 | 1.33 ± 0.21 | 1.17 ± 0.17 |

| Lesion Score (Hepatic & Intestinal) | 2.67 ± 0.33 | 1.33 ± 0.33 | 0.33 ± 0.33 |

| Data sourced from a study on clinical rabbit coccidiosis. Fecal score rated 1 (normal) to 5 (severe diarrhea).[10] |

Table 2: Efficacy of this compound against Eimeria tenella in Chickens

| Parameter | Infected, Untreated Group | Infected, Treated Group |

| Mortality Rate | 44% | 18% |

| Data from an experimental infection study with E. tenella.[5] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy vs. E. tenella-Infected Chickens

| Pharmacokinetic Parameter | Unit | Healthy Chickens | Infected Chickens |

| Absorption Half-Life (t½ab) | hours | Not Reported | 17.24 ± 3.50 |

| Time to Max. Concentration (Tmax) | hours | Not Reported | 23.41 ± 3.78 |

| Accumulation Index | - | Not Reported | 1.22 ± 0.13 |

| Note: The study highlights that the rate of drug absorption was significantly decreased, and serum concentrations were significantly higher in infected animals, likely due to altered intestinal integrity.[3][5][11] |

Experimental Protocols

The evaluation of anticoccidial drugs like this compound relies on standardized in vivo and analytical methods.

In Vivo Anticoccidial Efficacy Trial (Eimeria tenella in Chickens)

This protocol is based on methodologies described in efficacy studies.[3][4][5]

-

Animal Model: Broiler chickens, 14 days of age, housed in a controlled environment to prevent accidental infection.

-

Experimental Groups:

-

Group 1: Uninfected, Untreated Control.

-

Group 2: Infected, Untreated Control.

-

Group 3: Infected, this compound-Treated.

-

(Optional) Group 4: Infected, Reference Drug-Treated (e.g., Toltrazuril).

-

-

Infection Procedure:

-

On day 15 of age, chickens in infected groups are orally inoculated with a known quantity of sporulated Eimeria tenella oocysts (e.g., 8 x 10⁴ oocysts in 0.4 mL volume, administered into the crop).[5]

-

-

Drug Administration:

-

Treatment commences at a specified time relative to infection (e.g., at the onset of clinical signs, typically 5-6 days post-inoculation).

-

This compound-sodium is administered via drinking water at a calculated dose (e.g., 70 mg/kg body weight/day) for a defined period (e.g., 3 consecutive days).[5]

-

-

Data Collection and Assessment:

-

Mortality: Recorded daily.

-

Body Weight Gain: Measured at the start and end of the experiment.

-

Lesion Scoring: On a specified day post-infection (e.g., day 7), a subset of birds from each group is euthanized. The ceca are examined for gross lesions, which are scored on a scale of 0 (no lesions) to 4 (extremely severe lesions).[3]

-

Oocyst Index/Count (OPG): Fecal samples are collected over several days post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.

-

-

Statistical Analysis: Data (weight gain, lesion scores, OPG) are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between groups.

Pharmacokinetic Analysis in Healthy vs. Infected Birds

This protocol outlines the steps to determine how Eimeria infection alters the disposition of this compound.[5][11]

-

Subjects: Two primary groups of broiler chickens: healthy and experimentally infected with E. tenella as per the protocol above.

-

Drug Administration: A single or multi-day regimen of this compound is administered orally (e.g., via drinking water at 70 mg/kg/day for 3 days).

-

Sample Collection:

-

Serum: Blood samples are collected from a rotating subset of animals at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96 hours) after the start of treatment. Serum is separated by centrifugation.

-

Tissues: At selected time points, animals are euthanized, and tissue samples (liver, duodenum, ceca) are collected.

-

-

Analytical Method:

-

Pharmacokinetic Modeling:

-

The resulting concentration-time data are analyzed using pharmacokinetic software to calculate key parameters, including absorption half-life (t½ab), elimination half-life (t½el), maximum serum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).

-

Parameters from healthy and infected groups are statistically compared to identify significant differences.

-

Drug Combinations and Resistance

To enhance efficacy, broaden the spectrum of activity, and mitigate resistance, this compound has been used in combination with other drugs.[12][13] A common strategy involves combining a sulfonamide with a diaminopyrimidine (e.g., diaveridine), which inhibits a subsequent enzyme (dihydrofolate reductase) in the same folate pathway, creating a synergistic sequential blockade.[14]

However, the intensive use of anticoccidials, including sulfonamides, has led to the development of drug-resistant Eimeria strains.[2][15] Resistance to sulfonamides can arise through various mechanisms, though it is less studied in Eimeria compared to bacteria. The continuous monitoring of field isolates for reduced sensitivity is crucial for effective coccidiosis control programs.[2]

References

- 1. Influence of Eimeria spp. and Clostridium perfringens Infection on Growth Performance and Toltrazuril Residues in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotics that interfere with folate synthesis and nucleic acid processing Flashcards by Darian Oldham [brainscape.com]

- 9. [Action of sodium this compound (ESB3) on the endogenous development of Eimeria tenella in the experimental infestation of chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Combination of anticoccidial drugs: experimental studies of the efficacy of the sulfachloropyrazine-diaveridine-ethopabate combination in the prevention of avian coccidiosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular characterization and analysis of drug resistance-associated protein enolase 2 of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interaction of Sulfachlorpyrazine with Dihydropteroate Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the sulfonamide antibiotic, Sulfachlorpyrazine, and its target enzyme, dihydropteroate synthase (DHPS). This document delves into the biochemical pathways, mechanisms of inhibition, and the molecular basis of resistance. Detailed experimental protocols and comparative quantitative data for related sulfonamides are provided to serve as a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction: The Critical Role of Dihydropteroate Synthase in Folate Biosynthesis

Dihydropteroate synthase (DHPS) is a key enzyme in the de novo folate biosynthesis pathway in many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][3] As mammals do not possess this pathway and instead obtain folates from their diet, DHPS presents an attractive and selective target for antimicrobial agents.[1]

Mechanism of Action: this compound as a Competitive Inhibitor

This compound, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of DHPS.[1] Structurally, sulfonamides, including this compound, are analogues of the natural substrate pABA. This structural mimicry allows them to bind to the pABA-binding site on the DHPS enzyme.[2][4] By occupying the active site, this compound prevents the binding of pABA, thereby halting the synthesis of 7,8-dihydropteroate and disrupting the entire folate biosynthesis cascade. This ultimately leads to the cessation of bacterial growth and replication.[1]

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of DHPS Inhibition by Sulfonamides

The potency of a DHPS inhibitor is quantitatively described by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

| Sulfonamide | Organism | IC50 (µM) | Ki (µM) | Reference |

| Sulfadiazine | Escherichia coli | - | 2.5 | [5] |

| 4,4'-Diaminodiphenylsulfone (DDS) | Escherichia coli | 20 | 5.9 | [5] |

| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | [6] |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | - | [6] |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | [6] |

| Sulfadoxine | Plasmodium falciparum (sensitive) | - | 0.14 | [3] |

| Sulfadoxine | Plasmodium falciparum (resistant) | - | 112 | [3] |

Experimental Protocols for DHPS Inhibition Assays

The determination of inhibitor potency against DHPS is crucial for drug development. A common method is the spectrophotometric assay, which monitors the enzymatic reaction in real-time.

Principle of the Coupled Spectrophotometric Assay

This assay measures the production of dihydropteroate by DHPS through a coupled reaction with dihydrofolate reductase (DHFR). The dihydropteroate produced by DHPS is immediately reduced by an excess of DHFR, which oxidizes NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Experimental Workflow

The following diagram outlines a typical workflow for a DHPS inhibition assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare stock solutions of DHPS and DHFR enzymes in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM MgCl2 and 20 mM 2-mercaptoethanol).[3]

-

Prepare stock solutions of the substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA).

-

Prepare a stock solution of NADPH.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add a small volume (e.g., 2 µL) of the this compound dilutions or solvent control.

-

Prepare a master mix containing the assay buffer, DHPS and DHFR enzymes, and NADPH. Add this master mix to each well.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate mix (DHPPP and pABA) to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis-Menten constant (Km) for the substrate are known.[3]

-

Molecular Basis of Resistance to Sulfonamides

The widespread use of sulfonamides has led to the emergence of drug-resistant strains of various pathogens. The primary mechanism of resistance involves mutations in the folP gene, which encodes for DHPS.[2] These mutations typically occur in the active site of the enzyme, particularly in regions that are critical for pABA and sulfonamide binding.[2]

Mutations can lead to resistance through several mechanisms:

-

Reduced binding affinity of the inhibitor: Amino acid substitutions can alter the shape and chemical properties of the active site, leading to a significant decrease in the binding affinity of sulfonamides.[3]

-

Increased affinity for the natural substrate: Some mutations may increase the enzyme's affinity for pABA, making it more difficult for the sulfonamide to compete for the binding site.

The following diagram illustrates the logical relationship between mutations in the folP gene and the development of sulfonamide resistance.

Conclusion and Future Directions

This compound, like other sulfonamides, is a valuable antimicrobial agent that targets a crucial metabolic pathway in microorganisms. Understanding the molecular interactions between this compound and DHPS is fundamental for optimizing its use and for the development of novel inhibitors that can overcome existing resistance mechanisms. While specific quantitative data for this compound's direct enzymatic inhibition is lacking in the current literature, the comparative data for other sulfonamides provide a strong foundation for further investigation.

Future research should focus on:

-

Determining the precise IC50 and Ki values of this compound against DHPS from various clinically relevant pathogens.

-

Solving the crystal structure of DHPS in complex with this compound to elucidate the specific molecular interactions.

-

Utilizing computational modeling and docking studies to design novel DHPS inhibitors with improved potency and the ability to circumvent resistance mutations.

This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery and combating the growing threat of antibiotic resistance.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Aqueous and Organic Solubility of Sulfachlorpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sulfachlorpyrazine in various aqueous and organic solvents. The information is intended to support research, development, and formulation activities involving this sulfonamide antimicrobial agent. This document details experimental methodologies for solubility determination and presents available quantitative data in a structured format.

Introduction to this compound

This compound (SCP), a sulfonamide antibiotic, is primarily utilized in veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock. Its efficacy is intrinsically linked to its physicochemical properties, with solubility being a critical parameter influencing its formulation, bioavailability, and pharmacokinetic profile. Understanding the solubility of this compound in different solvent systems is therefore essential for the development of effective and stable pharmaceutical dosage forms.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data.

Aqueous Solubility of this compound

The mole fraction solubility of this compound in water has been experimentally determined at various temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Water at Different Temperatures

| Temperature (K) | Mole Fraction (10^5 * x) |

| 298.15 | 1.18 |

| 303.15 | 1.45 |

| 308.15 | 1.78 |

| 313.15 | 2.18 |

| 318.15 | 2.68 |

| 323.15 | 3.29 |

| 328.15 | 4.05 |

| 333.15 | 4.98 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

Organic Solvent Solubility of this compound

Qualitative and semi-quantitative data indicate the solubility of this compound in several common organic solvents. While precise, temperature-dependent quantitative data in a wide array of organic solvents is not extensively published, the following descriptions are consistently reported.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Slightly Soluble |

| Acetone | Slightly Soluble |

| Chloroform | Not Dissoluble |

Note: "Soluble" and "Slightly Soluble" are general descriptors. For formulation purposes, it is imperative to determine quantitative solubility under specific conditions of temperature and purity.

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically performed using the saturation shake-flask method, followed by a suitable analytical technique for quantification.

Saturation Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Materials and Apparatus:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Screw-capped vials

-

Constant temperature orbital shaker/incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation (HPLC-UV/Vis or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or solvent mixture.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker. Agitate the vials at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification

High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) is a robust and widely used method for the quantification of this compound in solubility studies.

Typical HPLC-UV/Vis Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio should be optimized for adequate separation and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound is typically around 268-270 nm.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Visualization of Experimental Workflow

The logical flow of determining and analyzing the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed experimental framework for its determination. The quantitative data in aqueous solutions and the established methodologies offer a solid foundation for researchers and formulation scientists. Further studies are warranted to generate comprehensive quantitative solubility data in a wider range of organic solvents at various temperatures to facilitate more advanced formulation development.

References

In Vitro Antibacterial Spectrum of Sulfachlorpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Sulfachlorpyrazine exerts its bacteriostatic effect by acting as a competitive antagonist to para-aminobenzoic acid (PABA).[2][6] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. A critical step in this pathway is the conversion of PABA into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase.

Due to its structural similarity to PABA, this compound binds to the active site of this enzyme, competitively inhibiting the reaction.[2][5] This blockade halts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2] By disrupting this vital metabolic pathway, this compound prevents bacterial cell division and growth, allowing the host's immune system to clear the infection.[7]

Caption: Mechanism of this compound action via competitive inhibition.

In Vitro Antibacterial Spectrum

This compound is recognized for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3][7] However, it is important to note that comprehensive, comparative tables of Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in peer-reviewed literature. The following table summarizes the organisms reported to be susceptible to this compound based on qualitative descriptions from veterinary and pharmaceutical sources.

| Bacterial Species | Gram Stain | Notes | Reference(s) |

| Escherichia coli | Negative | A common cause of colibacillosis in poultry. | [3][6] |

| Salmonella spp. | Negative | Implicated in Salmonellosis in various animals. | [3][6] |

| Pasteurella multocida | Negative | The causative agent of fowl cholera. | [3][6] |

| Staphylococcus spp. | Positive | Includes pathogenic species affecting various animals. | [3][6] |

| Streptococcus spp. | Positive | A broad genus of pathogenic bacteria. | [3][6] |

| Corynebacterium spp. | Positive | Associated with various infections in livestock. | [3] |

| Enterobacter spp. | Negative | Opportunistic pathogens often found in the gastrointestinal tract. | [3] |

| Klebsiella spp. | Negative | Can cause respiratory and other infections. | [3] |

| Proteus spp. | Negative | Known to cause urinary tract and other infections. | [3] |

| Clostridium spp. | Positive | Includes species responsible for necrotic enteritis and other diseases. | [3] |

| Leptospira spp. | N/A (Spirochete) | Causative agent of leptospirosis. | [3] |

Note: Susceptibility can vary significantly between different strains of the same species. Quantitative testing is required to determine the precise efficacy against a specific isolate.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

To generate the quantitative data required for a complete susceptibility profile, standardized methods must be employed. The Broth Microdilution method is a gold standard for determining the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[8][9][10]

Principle

A standardized inoculum of the test bacterium is introduced into wells of a microtiter plate containing serial twofold dilutions of this compound. Following incubation under controlled conditions, the wells are visually inspected for turbidity. The lowest concentration of the drug that prevents visible growth is recorded as the MIC.

Materials

-

This compound analytical standard

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test bacterial isolate(s) grown to a logarithmic phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Detailed Methodology

-

Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile broth). The final concentration of the solvent should not affect bacterial growth.

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Transfer the colonies to a tube of sterile broth or saline.

-

Vortex thoroughly and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.

-

Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no drug).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum (from step 2) to each well (wells 1-12). This brings the total volume in each well to 100 µL and dilutes the drug concentrations to their final desired values.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, examine the plate from the bottom using reflected light. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A button of bacterial growth should be clearly visible in the growth control well (well 12).

Caption: Workflow for Broth Microdilution MIC determination.

Conclusion

This compound remains an important sulfonamide antibiotic in veterinary medicine, possessing a broad spectrum of activity against key bacterial pathogens. Its established mechanism of inhibiting folic acid synthesis provides a clear rationale for its bacteriostatic effects. While qualitative data confirms its activity against numerous Gram-positive and Gram-negative bacteria, there is a clear need for publicly accessible, quantitative MIC data to guide optimal dosing strategies and monitor for the development of resistance. The standardized protocols outlined in this guide, such as the broth microdilution method, are essential for researchers and drug development professionals to generate this critical data, ensuring the continued effective and prudent use of this valuable antimicrobial agent.

References

- 1. An assay for determining the susceptibility of Salmonella isolates to commercial and household biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. advacarepharma.com [advacarepharma.com]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. idexx.com [idexx.com]

- 10. In vitro susceptibility of avian mycoplasmas to enrofloxacin, sarafloxacin, tylosin, and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Sulfachlorpyrazine in Avian Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyrazine is a broad-spectrum sulfonamide antibiotic extensively utilized in the veterinary field for the management of bacterial and protozoal infections in avian species.[1][2] Its primary application lies in the treatment and control of coccidiosis, a significant parasitic disease in poultry caused by protozoa of the genus Eimeria.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in avian species, with a focus on its pharmacokinetics, pharmacodynamics, efficacy, and safety. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important antimicrobial agent.

Pharmacodynamics: Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic and coccidiostatic effects by competitively inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in microorganisms. By blocking this pathway, this compound effectively halts the growth and replication of susceptible bacteria and protozoa.[4] The primary activity of this compound against coccidia is directed at the second-generation schizonts, with some effect also observed on the first-generation schizonts.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several avian species, primarily chickens. The drug is generally characterized by rapid absorption following oral administration, with peak plasma concentrations typically reached within 3 to 4 hours.[4] However, the disposition of the drug can be significantly influenced by the health status of the bird.

Table 1: Pharmacokinetic Parameters of this compound in Chickens

| Parameter | Healthy Chickens | E. tenella Infected Chickens | Reference |

| Administration | 70 mg/kg via drinking water for 3 days | 70 mg/kg via drinking water for 3 days | [3] |

| Absorption Half-life (t½a) | - | 17.24 ± 3.50 h | [3] |

| Time to Max. Concentration (Tmax) | - | 23.41 ± 3.78 h | [3] |

| Accumulation Index | - | 1.22 ± 0.13 | [3] |

Studies have shown that in chickens infected with Eimeria tenella, the absorption of this compound is significantly delayed, as indicated by a longer absorption half-life and time to reach maximum serum concentrations.[3] This is likely due to intestinal damage and reduced gastrointestinal motility caused by the coccidial infection.[3] The disease state can also lead to higher accumulation of the drug in the body.[5] Furthermore, co-administration with other drugs, such as diaveridine, can decrease the absorption and prolong the elimination of this compound.[6]

Efficacy Against Avian Coccidiosis

This compound is highly effective in the treatment of clinical coccidiosis in poultry.[3] It is often administered in drinking water, which is advantageous as sick birds will often continue to drink even when they have stopped eating.[3]

Table 2: Efficacy of this compound Treatment on E. tenella Infected Chickens

| Parameter | Infected, Untreated | Infected, Treated (70 mg/kg/day) | Reference |

| Mortality Rate | 44% | 18% | [3] |

| Lesion Score (LS) | Significantly higher | Significantly lower | [3] |

| Oocyst Index (OI) | Significantly higher | Significantly lower | [3] |

Treatment with this compound has been shown to significantly reduce mortality, lesion scores, and oocyst shedding in chickens experimentally infected with E. tenella.[3] It is also used in combination with other anticoccidial agents like diaveridine and ethopabate to enhance its efficacy.[7]

Residue Depletion and Safety

The persistence of drug residues in edible tissues is a critical consideration for food safety. Several studies have investigated the depletion of this compound in various tissues of broiler chickens.

Table 3: Residue Depletion of this compound in Broiler Chicken Tissues

| Study | Dose & Duration | Tissue | Residue Concentration | Withdrawal Time | Reference |

| Łebkowska-Wieruszewska & Kowalski (2013) | 50 mg/kg/day for 3 days | Muscle, Fat with skin, Liver, Kidney | Above MRLs on day 5 and 10 | 14 days | [8] |

| Al-Khafaji et al. (2015) | 300 mg/L in water for 7 days (with Diaveridine) | Muscle, Liver, Kidney, Skin with fat | Below MRL (0.05 µg/g) at 5 days (except skin with fat) | 7 days | [9] |

| Pokrant et al. (2018) | 10% commercial formulation for 5 days | Feathers | Persisted up to 55 days | - | [10][11][12] |

| Zhang et al. (2023) | 60 mg/kg/day for 3 days | Muscle, Liver, Kidney, Skin + fat | - | 37.26 days (Black-feathered silky fowl) | [13] |

The withdrawal period for this compound can vary depending on the dosage, duration of treatment, and the specific tissues being analyzed. It is noteworthy that residues can persist in feathers for an extended period, which could be a potential route for re-entry into the food chain if feathers are processed into animal feed.[10][11][12] The metabolism of this compound can also be slower in certain breeds, such as the black-feathered silky fowl, leading to a much longer withdrawal time.[13]

While generally considered safe at therapeutic doses, prolonged use of sulfonamides can lead to toxicity. In chicken embryos, high doses of sulfadiazine, a related sulfonamide, have been shown to cause renal tubule epithelial cell necrosis and other kidney damage.[5] It is also important to note that sulfonamides are prohibited for use in laying hens.

Experimental Protocols

Pharmacokinetic Study in E. tenella Infected Chickens

This protocol is based on the study by Haritova et al. (2013).[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ecotec.vn [ecotec.vn]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. nbinno.com [nbinno.com]

- 5. brieflands.com [brieflands.com]

- 6. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. [Combination of anticoccidial drugs: experimental studies of the efficacy of the sulfachloropyrazine-diaveridine-ethopabate combination in the prevention of avian coccidiosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Residue depletion of this compound in edible tissues of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]

- 11. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Sulfachlorpyrazine for Anticoccidial Activity: A Technical Guide

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease is characterized by damage to the intestinal tract, leading to reduced feed conversion, malabsorption, diarrhea, and increased mortality[1][2]. Control of coccidiosis has historically relied on prophylactic and therapeutic administration of anticoccidial drugs[1][3]. Sulfachlorpyrazine (also known as Sulfaclozine) is a sulfonamide derivative that has been utilized for its antibacterial and anticoccidial properties, particularly in managing clinical outbreaks of the disease[3][4][5]. This guide provides a technical overview of the methodologies and data evaluation for the initial screening of this compound's anticoccidial efficacy.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of dihydrofolic acid, a key step in the production of folic acid within the parasite. Folic acid is a vital coenzyme necessary for the synthesis of nucleic acids (DNA and RNA)[1]. By inhibiting this pathway, this compound effectively halts the replication and development of the Eimeria parasite. Its primary activity is against the asexual stages of development, with peak efficacy against the second-generation schizonts. It has some effect on first-generation schizonts but is considered ineffective against the sexual (gametogony) stages of the parasite's life cycle.

Caption: this compound competitively inhibits the enzyme Dihydropteroate Synthetase.

Experimental Protocols

The initial screening of this compound's anticoccidial activity typically involves both in vivo and in vitro assays to determine its efficacy and optimal dosage.

In Vivo Screening: Battery Cage Trial

Battery cage studies are the gold standard for evaluating anticoccidial drugs under controlled laboratory conditions[6]. This method allows for precise control over infection dose, treatment administration, and data collection.

Objective: To assess the efficacy of this compound against a specific Eimeria species (e.g., Eimeria tenella) in broiler chickens.

Materials:

-

Day-old broiler chicks, coccidia-free[6].

-

Cages suitable for battery trials, equipped with feeders and waterers.

-

Non-medicated starter feed.

-

This compound sodium.

-

Sporulated oocysts of a known Eimeria tenella field or reference strain[7].

-

Potassium dichromate solution (2.5%) for oocyst sporulation and storage[7].

-

McMaster counting chambers for oocyst quantification.

Methodology:

-

Animal Acclimatization: House day-old chicks in a clean, disinfected environment for approximately 14 days. Provide non-medicated feed and water ad libitum.

-

Group Allocation: Randomly divide birds into experimental groups (e.g., 15 birds per group)[7]. A typical design includes:

-

Infection: At 14 days of age, orally inoculate each bird in the infected groups (B, C, D) with a predetermined dose of sporulated E. tenella oocysts (e.g., 5 x 10⁴ oocysts/bird)[7].

-

Treatment: Begin treatment on the day clinical signs are expected or as per the protocol (e.g., 3-5 days post-infection). Administer this compound through drinking water for 3-5 consecutive days.

-

Data Collection & Evaluation (7 days post-infection):

-

Weight Gain: Measure body weight at the start and end of the trial to calculate average weight gain[1].

-

Feed Conversion Ratio (FCR): Record feed intake and calculate FCR (Total feed consumed / Total weight gain)[1].

-

Lesion Scoring: Euthanize a subset of birds from each group and score cecal lesions on a scale of 0 (no gross lesions) to 4 (severe lesions and hemorrhage)[8].

-

Oocyst Counting: Collect fecal samples from each group over several days post-infection. Quantify the oocysts per gram (OPG) of feces using the McMaster technique[1].

-

Mortality Rate: Record daily mortalities in each group[8].

-

-

Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups[9].

In Vitro Screening: Oocyst Sporulation Assay

In vitro assays provide a rapid and cost-effective method for preliminary screening and can reduce the number of animals required for research[2][10]. The oocyst sporulation assay assesses the ability of a compound to inhibit the development of non-infective unsporulated oocysts into infective sporulated oocysts.

Objective: To determine the effect of this compound on the sporulation of Eimeria oocysts.

Methodology:

-

Oocyst Preparation: Isolate and purify fresh, unsporulated oocysts from the feces of infected chickens[10].

-

Incubation: Suspend a known quantity of unsporulated oocysts (e.g., 1–4 x 10⁵) in a 2.5% potassium dichromate solution[10].

-

Treatment: Add varying concentrations of this compound to the oocyst suspensions. Include a positive control (e.g., Diclazuril) and a negative control (no drug)[10].

-

Aeration & Incubation: Incubate the suspensions at room temperature (approx. 27-29°C) with continuous aeration for 48-72 hours to facilitate sporulation.

-

Evaluation: Using a microscope and a hemocytometer, count the number of sporulated, unsporulated, and degenerated oocysts in a sample from each treatment group[10].

-

Calculation: Determine the percentage of sporulation inhibition for each concentration.

References

- 1. ukm.my [ukm.my]

- 2. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sulfachloropyrazine disposition in Eimeria tenella infected chickens. [hrcak.srce.hr]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Sulfachlorpyrazine Degradation: A Technical Guide to Pathways Under Varying pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyrazine, a sulfonamide antibiotic, is utilized in veterinary medicine. Understanding its degradation pathways under various pH conditions is crucial for assessing its environmental fate, ensuring the stability of pharmaceutical formulations, and identifying potential degradation products. This technical guide provides an in-depth analysis of the hydrolytic and photolytic degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways. While specific data for this compound is limited, this guide draws upon established principles of sulfonamide chemistry and available data for structurally similar compounds, such as sulfachloropyridazine, to provide a comprehensive overview.

Core Principles of this compound Degradation

The degradation of this compound, like other sulfonamides, is primarily governed by two main processes: hydrolysis and photolysis. The rate and outcome of these degradation pathways are significantly influenced by the pH of the surrounding medium. This is due to the amphoteric nature of this compound, which can exist in cationic, neutral, or anionic forms depending on the pH. The speciation of the molecule affects its reactivity and susceptibility to degradation. Generally, degradation is more pronounced under acidic conditions compared to neutral or alkaline environments.[1]

Hydrolytic Degradation Pathways

Hydrolysis of sulfonamides involves the cleavage of the sulfonamide bond (S-N) and other susceptible bonds within the molecule. Theoretical studies on the structurally similar sulfachloropyridazine suggest that the neutral and single-protonated forms of the molecule, which are more prevalent in acidic to neutral pH, are more susceptible to hydrolysis than the deprotonated anionic form found in alkaline conditions. The primary sites for hydrolytic attack are the S-N and S-C bonds.

Under acidic and neutral conditions , the proposed hydrolytic degradation of this compound proceeds through the following key steps:

-

Cleavage of the S-N bond: This is a primary degradation pathway, leading to the formation of sulfanilic acid and 2-amino-6-chloropyrazine.

-

Cleavage of the S-C bond: This pathway results in the formation of benzenesulfinic acid and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide.

Under alkaline conditions , the degradation rate is generally slower. The anionic form of this compound is more resistant to nucleophilic attack. However, degradation can still occur, albeit at a reduced rate, likely following similar cleavage patterns as in acidic and neutral conditions.

Photolytic Degradation Pathways

Photolysis involves the degradation of a molecule upon the absorption of light. The rate and products of photolysis are also pH-dependent. For sulfonamides, photolysis can be a significant degradation route. Studies on sulfachloropyridazine in a UV-C/persulfate system have shown that degradation is more efficient in acidic conditions than in alkaline conditions.[1]

The proposed photolytic degradation of this compound involves several reactions:

-

SO2 Extrusion: A common photochemical reaction for sulfonamides is the extrusion of sulfur dioxide, leading to the formation of a direct bond between the benzene ring and the pyrazine ring.

-

Hydroxylation: The addition of hydroxyl radicals to the aromatic rings is another significant pathway, particularly in the presence of photosensitizers or in advanced oxidation processes.

-

Cleavage of the S-N and S-C bonds: Similar to hydrolysis, photolysis can also induce the cleavage of the sulfonamide and sulfone bonds.

Quantitative Degradation Data

Quantitative data on the degradation kinetics of this compound is scarce in the literature. However, data from related sulfonamides can provide valuable insights. The degradation of sulfachloropyridazine has been shown to follow pseudo-first-order kinetics.[1] The half-life of sulfachloropyridazine is significantly shorter under acidic conditions compared to alkaline conditions during photolytic degradation.[1]

| Degradation Process | pH Condition | Key Kinetic Parameter | Compound | Reference |

| Photolysis (UV-C/Persulfate) | Acidic | Higher degradation rate | Sulfachloropyridazine | [1] |

| Photolysis (UV-C/Persulfate) | Alkaline | Lower degradation rate | Sulfachloropyridazine | [1] |

| Biodegradation | pH 5-6 | High degradation rate | Sulfachloropyridazine | [2] |

Experimental Protocols

The following are generalized experimental protocols for studying the hydrolysis and photolysis of this compound, based on standard forced degradation study guidelines.

Hydrolysis Study Protocol

-

Preparation of Solutions:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9).

-

-

Degradation Experiment:

-

Add a small aliquot of the this compound stock solution to each buffer solution in separate, sealed, light-protected containers to achieve the desired final concentration.

-

Incubate the solutions at a constant temperature (e.g., 50°C or 70°C) to accelerate degradation.

-

Withdraw samples at predetermined time intervals.

-

-

Sample Analysis:

-

Immediately neutralize the samples if necessary and dilute with the mobile phase to stop the reaction.

-

Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining this compound and identify degradation products.

-

-

Data Analysis:

-

Determine the degradation kinetics by plotting the concentration of this compound versus time.

-

Calculate the rate constants and half-lives at each pH.

-

Photolysis Study Protocol

-

Preparation of Solutions:

-

Prepare solutions of this compound in the desired pH buffers as described for the hydrolysis study.

-

-

Degradation Experiment:

-

Place the solutions in quartz cuvettes or a photoreactor.

-

Expose the solutions to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp at a specific wavelength).

-

Maintain a constant temperature throughout the experiment.

-

Wrap a control sample in aluminum foil to serve as a dark control.

-

Withdraw samples at specific time points.

-

-

Sample Analysis:

-

Analyze the samples immediately using a validated HPLC or UPLC-MS/MS method.

-

-

Data Analysis:

-

Calculate the photodegradation rate constants and quantum yields at each pH.

-

Analytical Methodology: UPLC-QTOF-MS

A high-resolution mass spectrometry method, such as UPLC-QTOF-MS, is recommended for the accurate identification and structural elucidation of degradation products.

-

Chromatographic Separation: A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to detect a wide range of degradation products. High-resolution mass data allows for the determination of elemental compositions, and MS/MS fragmentation patterns help in structural identification.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different conditions.

Caption: Proposed hydrolytic degradation pathways of this compound at acidic and neutral pH.

Caption: Proposed photolytic degradation pathways of this compound.

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound is a complex process influenced by pH and light. While specific experimental data for this compound is limited, the degradation pathways can be inferred from the behavior of structurally similar sulfonamides. Hydrolysis and photolysis are the primary degradation mechanisms, with acidic conditions generally favoring more rapid degradation. The main degradation pathways involve the cleavage of the S-N and S-C bonds, SO2 extrusion, and hydroxylation. Further research focusing specifically on this compound is necessary to fully elucidate its degradation kinetics and product formation under various environmental and pharmaceutical processing conditions. This will enable a more accurate assessment of its environmental impact and the development of stable pharmaceutical formulations.

References

Structural Analogs of Sulfachlorpyrazine: A Technical Guide to Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of sulfachlorpyrazine, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This compound, a sulfonamide antibiotic, serves as a scaffold for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Core Activities of this compound Analogs

Structural modifications of this compound have been explored to enhance its therapeutic potential, primarily focusing on two key areas: antimicrobial activity and carbonic anhydrase inhibition.

Antimicrobial Activity

Sulfonamides, including this compound and its analogs, exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is critical for the synthesis of folic acid in bacteria and some fungi. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA). By blocking folic acid production, these compounds halt the growth and replication of susceptible microorganisms.[4] Human cells are unaffected by this mechanism as they obtain folic acid from the diet and do not possess the DHPS enzyme.[1][4]

Carbonic Anhydrase Inhibition

Derivatives of this compound have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][6][7][8] Inhibition of specific CA isoforms has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore for CA inhibition, and modifications to the pyrazine ring and other parts of the this compound molecule can modulate the inhibitory activity and selectivity against different CA isoforms.

Quantitative Activity Data

The following tables summarize the available quantitative data for the biological activity of this compound and its structural analogs.

Table 1: Antimicrobial Activity of this compound Analogs (Minimum Inhibitory Concentration - MIC)

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Novel Pyrazine Sulfonamide (4a) | Escherichia coli ATCC 25922 | >100 | [4] |

| Novel Pyrazine Sulfonamide (4b) | Escherichia coli ATCC 25922 | 100 | [4] |

| Novel Pyrazine Sulfonamide (4d) | Escherichia coli ATCC 25922 | 50 | [4] |

| Ciprofloxacin (Reference) | Escherichia coli ATCC 25922 | 0.004 - 0.015 | [4] |

| Novel Pyrazine Sulfonamide (4a) | Staphylococcus aureus ATCC 25923 | >100 | [4] |

| Novel Pyrazine Sulfonamide (4b) | Staphylococcus aureus ATCC 25923 | >100 | [4] |

| Novel Pyrazine Sulfonamide (4d) | Staphylococcus aureus ATCC 25923 | 100 | [4] |

| Ciprofloxacin (Reference) | Staphylococcus aureus ATCC 29213 | 0.25 - 1.0 | [4] |

| Novel Pyrazine Sulfonamide (4a) | Candida albicans ATCC 10231 | 50 | [4] |

| Novel Pyrazine Sulfonamide (4b) | Candida albicans ATCC 10231 | 100 | [4] |

| Novel Pyrazine Sulfonamide (4d) | Candida albicans ATCC 10231 | 25 | [4] |

| Fluconazole (Reference) | Candida albicans ATCC 10231 | 0.25 - 1.0 | [4] |

Table 2: Carbonic Anhydrase Inhibitory Activity of this compound Analogs (IC50)

| Compound | Enzyme | IC50 (nM) | Reference |

| This compound | Bovine Carbonic Anhydrase II | >10000 | |

| 2,4-dichloro-1,3,5-triazine derivative of this compound | Bovine Carbonic Anhydrase II | 42.4 | |

| Acetazolamide (Reference) | Bovine Carbonic Anhydrase II | 25.3 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Microplates:

-

A sterile 96-well microtiter plate is used.

-

Each row of wells is designated for a specific antimicrobial agent.

2. Serial Dilution of Antimicrobial Agents:

-

The test compounds and reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) across the wells of a row to create a concentration gradient.

3. Inoculum Preparation:

-

A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

4. Inoculation:

-

Each well of the microtiter plate is inoculated with the prepared microbial suspension.

-

A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

5. Incubation:

-

The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

6. Determination of MIC:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

1. Reaction Mixture Preparation:

-

In a 96-well plate, the following are added to each well:

-

60 µL of 50 mM Tris-sulfate buffer (pH 7.6, containing 0.1 mM ZnCl₂).

-

10 µL of the test compound dissolved in 1% DMSO (to achieve the desired final concentration).

-

10 µL of bovine carbonic anhydrase II enzyme solution (50 units).

-

2. Pre-incubation:

-

The contents of the plate are mixed and pre-incubated at 25°C for 10 minutes.

3. Initial Absorbance Reading:

-

The absorbance of the plate is read at 348 nm using a microplate reader.

4. Substrate Addition:

-

20 µL of freshly prepared p-nitrophenyl acetate substrate (6 mM stock in buffer with <5% acetonitrile) is added to each well to achieve a final concentration of 0.6 mM.

-

The total reaction volume in each well is 100 µL.

5. Incubation:

-

The plate is incubated for 30 minutes at 25°C.

6. Final Absorbance Reading:

-

The contents are mixed, and the final absorbance is read at 348 nm.